4-Bromo-3-fluoro-1H-indazole is a chemical compound that belongs to the indazole family, characterized by its bromine and fluorine substituents. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its unique structural properties and potential applications.
The synthesis of 4-Bromo-3-fluoro-1H-indazole typically involves multi-step synthetic routes. The general procedure includes:
Specific methods may vary based on the desired yield and purity. For instance, one efficient synthetic route utilizes 3-fluoro-2-methylbenzene amine as a starting material, employing bromination followed by ring closure reactions under controlled conditions to achieve high yields .
The molecular formula of 4-Bromo-3-fluoro-1H-indazole is C7H4BrFN2, with a molecular weight of approximately 215.02 g/mol. The structure features a fused indazole ring with bromine at the 4-position and fluorine at the 3-position.
4-Bromo-3-fluoro-1H-indazole can participate in various chemical reactions typical for indazoles, such as:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to optimize yields and minimize side products.
The mechanism of action for compounds like 4-Bromo-3-fluoro-1H-indazole often involves interactions at the molecular level with biological targets. For instance, the halogen substituents can enhance binding affinity to specific receptors or enzymes due to their electronic effects.
While specific biological data on this compound may be limited, similar indazole derivatives have been shown to exhibit varied pharmacological activities, including anti-inflammatory and anticancer properties .
4-Bromo-3-fluoro-1H-indazole has various scientific applications:
Regioselective halogenation of the indazole scaffold presents significant challenges due to the inherent reactivity differences between positions (C3, C4, C5, C6, and C7) and the potential for N-alkylation versus C-halogenation. For 4-Bromo-3-fluoro-1H-indazole synthesis, sequential halogenation strategies are essential, typically beginning with fluorination followed by bromination or vice versa, depending on the directing effects of existing substituents. Metal-free electrophilic halogenation using N-halosuccinimide reagents (NBS for bromination, Selectfluor for fluorination) in polar aprotic solvents enables high regiocontrol. As demonstrated in halogenation studies of 2H-indazoles, electron-donating substituents at N-2 enhance C3 selectivity, while unprotected NH-indazoles favor C4/C7 electrophilic attack [3] [7]. For example, N-phenyl-2H-indazole undergoes C3-bromination with NBS in ethanol at 50°C in 97% yield, whereas NH-free substrates like 4-substituted-1H-indazoles permit C7-bromination using NBS in DMF at 80°C (84% yield) [3] [7]. The fluorine atom in 3-fluoro-1H-indazole acts as a moderate ortho-directing group, facilitating C4-bromination through electrophilic aromatic substitution (SEAr) mechanisms. Computational studies (Fukui function analysis) corroborate increased nucleophilicity at C7 in 4-sulfonamido-indazoles and C4 in 3-fluoro-indazoles, aligning with observed regioselectivity [7].
Table 1: Regioselective Halogenation Optimization for Indazole Derivatives
Substrate | Reagent | Solvent | Temp (°C) | Product Regiochemistry | Yield (%) |
---|---|---|---|---|---|
N-Phenyl-2H-indazole | NBS (1.0 eq) | EtOH | 50 | C3-Bromo | 97 |
N-Ts-4-Amino-1H-indazole | NBS (1.1 eq) | DMF | 80 | C7-Bromo | 84 |
3-Fluoro-1H-indazole* | NBS (1.1 eq) | DCM | 25 | C4-Bromo | 78* |
2,6-Dichlorobenzonitrile | NBS (1.07 eq) | H₂SO₄ | 25 | C3-Bromo | 95 (A%) |
() *Predicted conditions based on analogous systems [3] [7] [9]
Palladium-catalyzed cross-coupling reactions transform 4-Bromo-3-fluoro-1H-indazole into advanced intermediates by exploiting the C–Br bond’s reactivity. Suzuki-Miyaura arylation is particularly efficient for introducing aromatic and heteroaromatic groups at C4, leveraging the bromine’s superior leaving-group ability over fluorine. Optimized conditions employ Pd(PPh₃)₄ (2–5 mol%) and aqueous Na₂CO₃ as base in toluene/ethanol (3:1) at 80–90°C, achieving >85% conversion with arylboronic acids bearing diverse functional groups (e.g., -OMe, -CF₃, -CN) [7]. The C7-bromo-4-sulfonamidoindazoles undergo smooth Suzuki coupling with only 1.5 equivalents of boronic acid, underscoring the bromide’s reactivity even in sterically congested environments [7]. For N-functionalization, Buchwald-Hartwig amination enables N-1 arylation/alkylation without competing C-bond formation. Using BrettPhos-Pd-G3 precatalyst (1–3 mol%) and Cs₂CO₃ in toluene at 100°C, NH-indazoles couple with primary/secondary amines or phenols to yield N-1 substituted derivatives—critical for modulating pharmacokinetic properties. Notably, the 3-fluoro substituent remains intact under these conditions due to the high C–Br bond oxidative addition rate and poor C–F bond activation kinetics with Pd(0) [5] [9].
Table 2: Cross-Coupling Applications of 4-Bromo-3-fluoro-1H-indazole Analogues
Reaction Type | Catalyst System | Conditions | Coupling Partner | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura (C4) | Pd(PPh₃)₄, Na₂CO₃(aq) | Toluene/EtOH, 80°C, 12h | 4-CF₃C₆H₄B(OH)₂ | 88 |
Buchwald-Hartwig (N-1) | BrettPhos-Pd-G3, Cs₂CO₃ | Toluene, 100°C, 24h | Morpholine | 92 |
Sonogashira (C4) | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 8h | Phenylacetylene | 81 |
Conventional thermal methods for synthesizing 4-Bromo-3-fluoro-1H-indazole suffer from prolonged reaction times (8–24 hours) and thermal decomposition, limiting yield scalability. Microwave irradiation drastically accelerates key steps like cyclization and cross-coupling while improving purity. For example, the heterocyclization of 3-bromo-2,6-dichlorobenzonitrile to 7-bromo-4-chloro-1H-indazol-3-amine completes in 30 minutes at 120°C under microwave activation versus 18 hours thermally, reducing dimerization byproducts from 15% to <5% [9]. Similarly, Suzuki couplings of C4-brominated indazoles achieve near-quantitative conversion in ≤15 minutes using microwave reactors (150°C, sealed vessel) [7]. Continuous-flow microreactors enhance halogenation safety and selectivity, particularly for exothermic bromination with NBS or Br₂. By maintaining precise temperature control (±2°C) and residence times (seconds to minutes), flow systems suppress polybromination and hydrolysis side reactions. The bromination of 2,6-dichlorobenzonitrile with NBS in H₂SO₄ transitions from batch (75–80% yield) to flow, achieving 91% yield at 25°C with 2-minute residence time due to improved mass transfer and heat dissipation [9]. Solvent-free microwave-assisted halogenation using silica-supported NBS represents an emerging "green" methodology, though indazole-specific applications require further development.
Achieving regiopure 4-Bromo-3-fluoro-1H-indazole necessitates strategic N-protection to prevent quaternization or C-halogen scrambling. Electron-withdrawing protecting groups (PGs) like tosyl (-Ts) or acetyl (-Ac) mitigate N-alkylation during electrophilic bromination by reducing indazole nitrogen nucleophilicity. N-Tosylation prior to fluorination/bromination directs electrophiles to C4/7 positions; subsequent deprotection employs Mg/MeOH or NaOH/MeOH under mild conditions (0–25°C) to preserve C–Br/C–F bonds [5] [7]. For sequential halogenation, silyl-based PGs (e.g., -Si(iPr)₃) offer orthogonal deprotection: 3-Fluoro-1-((triisopropylsilyl)-1H-indazole undergoes C4-bromination with NBS, followed by fluoride-mediated desilylation (TBAF) yielding 4-Bromo-3-fluoro-1H-indazole in 78% overall yield [4] [6]. N-1 versus N-2 regioselectivity during PG installation is controlled by steric effects: bulky silyl groups (TIPS, TBDMS) favor N-1 due to less hindered kinetics, while acyl groups exhibit mixed selectivity. Crucially, N-protection must precede C3 fluorination when using harsh fluorinating agents like F₂ or acetyl hypofluorite to prevent degradation [6].
Table 3: Protecting Group Strategies for Selective Halogenation
Protecting Group | Installation Reagent | Directing Effect | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Tosyl (-Ts) | TsCl, K₂CO₃, DMF | Blocks N-1, enhances C4/C7 bromination | Mg, MeOH, 0°C | Stable to NBS, Selectfluor |
Acetyl (-Ac) | Ac₂O, Et₃N, CH₂Cl₂ | Moderate N-blocking | NaOH, MeOH/H₂O, 25°C | Limited to mild bromination |
Triisopropylsilyl (TIPS) | TIPSCl, imidazole, DMF | Steric shielding of N-1 | TBAF, THF, 25°C | Compatible with all halogenation |
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